3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-

Description

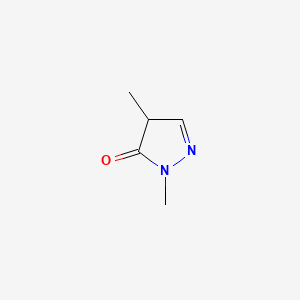

3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- (CAS: 2749-59-9) is a pyrazolone derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a ketone group. The compound features methyl substituents at the 2- and 4-positions of the dihydro-pyrazol-3-one core (C₅H₈N₂O, molecular weight: 112.13 g/mol) . Pyrazolones are widely studied for their pharmacological, industrial, and coordination chemistry applications due to their structural versatility and reactivity.

Properties

CAS No. |

3310-38-1 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2,4-dimethyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3-4H,1-2H3 |

InChI Key |

MXOJCJMABJVNNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=NN(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- typically involves the reaction of 1,3-dimethyl-2-pyrazolin-5-one with various reagents under controlled conditions . One common method includes the diazotization of 2,4-dimethylbenzenamine followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-one .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride .

Substitution: Substitution reactions are common, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "3H-Pyrazol-3-one."

Separation in HPLC

3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile, water, and phosphoric acid; formic acid can be used as a substitute for mass spectrometry (MS) compatible applications . Newcrom R1 columns, a family of reverse-phase-based columns, can be used in this process . Newcrom R1 is a special reverse-phase column with low silanol activity .

Development of Bioactive Compounds

Functionalization of pyrazolones at position 4 with a (het)arylhydrazone moiety is a direction for developing promising new bioactive compounds .

Analgesic Activity

Fluorinated pyrazolone derivatives have the potential for development as effective analgesics . Many studied molecules have shown antinociceptive effects . For example, a 3-pyrazolone containing two phenyl substituents showed a pronounced analgesic effect exceeding the activity of reference drugs . The introduction of a 4-methylsulfonyl group was the most effective, with one compound showing significant analgesic activity .

Anticancer Activity

Some 2,4-dihydro-3H-pyrazol-3-one derivatives have demonstrated anticancer activities against HCT-116 carcinoma cells and PC-3 cancer cells .

Industrial Uses

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the TGF-β2/SMAD signaling pathway, which plays a role in fibrosis and cell proliferation . Additionally, it can inhibit the nuclear translocation of SMADs and affect other non-SMAD pathway proteins, such as ERK1/2 and JUN .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights structural differences between the target compound and analogous pyrazolone derivatives:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- (C5H8N2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- is characterized by a pyrazolone ring with two methyl groups at positions 2 and 4. This structural configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolones exhibit potent antimicrobial properties. A study evaluated several pyrazole derivatives, including 3H-Pyrazol-3-one, for their effectiveness against various pathogens. The results showed significant inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 3H-Pyrazol-3-one | Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been extensively documented. In vitro studies have demonstrated that various pyrazolone compounds exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, one study reported that certain derivatives had IC50 values as low as 3.79 µM against MCF7 cells .

Case Study: Cytotoxicity Evaluation

A specific evaluation of the compound's anticancer activity revealed the following findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

These results indicate that the compound has significant potential as an anticancer agent.

The mechanism through which 3H-Pyrazol-3-one exerts its biological effects appears to involve apoptosis induction in cancer cells. This process is likely mediated by the activation of specific signaling pathways associated with programmed cell death . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the pathogens.

Anti-inflammatory Properties

Emerging research suggests that pyrazolone derivatives also possess anti-inflammatory properties. A study highlighted the analgesic effects of certain pyrazolone compounds in animal models, indicating their potential use in pain management therapies . The introduction of various substituents on the pyrazolone ring can enhance these effects.

Q & A

Q. Q1. What are the standard synthetic routes for 3H-pyrazol-3-one derivatives, and how can reaction conditions influence product purity?

Answer: The synthesis of 3H-pyrazol-3-one derivatives typically involves condensation reactions between hydrazines and β-diketones or β-ketoesters. For example, describes a multi-step synthesis where 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl intermediates are functionalized via tetrazole or thioxo-pyrimidine coupling. Key factors include:

- Reagent stoichiometry: Excess hydrazine improves cyclization efficiency.

- Temperature control: Reactions often proceed at reflux (80–100°C) to avoid side products like azo compounds.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating isomers .

Note: Substituents on the pyrazole ring (e.g., methyl or phenyl groups) influence solubility and crystallization behavior .

Advanced Structural Analysis

Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for substituted 3H-pyrazol-3-ones?

Answer: Contradictions often arise from tautomerism or isotopic patterns. For example:

- Tautomeric equilibria: In 3H-pyrazol-3-ones, keto-enol tautomerism can shift proton environments, leading to variable -NMR signals. Locked tautomers (e.g., methyl-substituted derivatives) simplify interpretation .

- Mass spectral ambiguities: High-resolution mass spectrometry (HRMS) is essential to distinguish molecular ion clusters from fragmentation artifacts. provides reference spectra for molecular weights 30–186, including pyrazolone analogs .

Methodological tip: Combine X-ray crystallography (as in ) with computational DFT calculations to validate structural assignments .

Data Contradiction Analysis

Q. Q3. How should researchers address discrepancies in reported biological activities of structurally similar pyrazolone derivatives?

Answer: Bioactivity discrepancies often stem from:

- Regiochemical variations: Substituent positions (e.g., 4-methyl vs. 5-methyl) alter electronic profiles. For instance, notes that brominated analogs show enhanced electrophilic reactivity, impacting target binding .

- Impurity profiles: Trace byproducts (e.g., azo dimers from incomplete cyclization) can skew pharmacological assays. Use HPLC-MS to verify compound integrity before testing .

Case study: Derivatives with coumarin moieties () exhibit fluorescence, enabling real-time tracking of cellular uptake to correlate structure-activity relationships .

Advanced Computational Modeling

Q. Q4. What computational strategies are effective for predicting the reactivity of 3H-pyrazol-3-ones in nucleophilic substitution reactions?

Answer:

- DFT-based approaches: Calculate Fukui indices to identify nucleophilic/electrophilic sites. Methyl groups at positions 2 and 4 (as in the target compound) sterically hinder electrophilic attack at C5 .

- Solvent modeling: Polarizable continuum models (PCM) predict solvation effects on tautomeric stability. For example, aqueous environments favor the keto form, altering reaction pathways .

Validation: Compare computed -NMR chemical shifts with experimental data () to refine force-field parameters .

Pharmacological Derivative Design

Q. Q5. How can researchers optimize 3H-pyrazol-3-one scaffolds for selective kinase inhibition?

Answer:

- Scaffold hybridization: demonstrates coupling pyrazolones with 1,2,3-triazoles to enhance binding to ATP pockets. The fluorophenyl-triazole hybrid showed π-π stacking with kinase hinge regions .

- Steric tuning: Introduce bulky substituents (e.g., 4-C7-17 branched alkyl groups in ) to improve selectivity over off-target kinases .

Experimental validation: Use surface plasmon resonance (SPR) to measure binding kinetics and IC values against kinase panels .

Analytical Techniques for Degradation Studies

Q. Q6. What analytical workflows are recommended for tracking oxidative degradation of 3H-pyrazol-3-ones?

Answer:

- LC-MS/MS: Monitor degradation products (e.g., hydroxylated or ring-opened species) using reverse-phase C18 columns and electrospray ionization. references imino derivatives prone to oxidation .

- EPR spectroscopy: Detect radical intermediates formed during autoxidation. Stabilize radicals with spin traps like DMPO .

Case example: The 4-azobis-pyrazolone derivative () undergoes photolytic cleavage, requiring UV-shielded storage .

Handling Structural Isomerism

Q. Q7. How can researchers distinguish between positional isomers in dihydro-pyrazolone derivatives?

Answer:

- 2D-NMR (HSQC, HMBC): Correlate - couplings to assign substituent positions. For example, the methyl group at C2 vs. C4 shows distinct NOE correlations with adjacent protons .

- X-ray crystallography: resolved the (Z)-configuration of a triazole-pyrazole hybrid, confirming regiochemistry via bond-length analysis .

Practical note: Use isotopic labeling (e.g., -hydrazine) to trace nitrogen connectivity in ambiguous cases .

Advanced Applications in Materials Science

Q. Q8. What methodologies enable the use of 3H-pyrazol-3-ones as ligands in coordination polymers?

Answer:

- Metal-ligand stoichiometry: Pyrazolones act as bidentate ligands via the carbonyl and adjacent nitrogen. notes a Cu(II) complex with a benzoyl-substituted derivative showing paramagnetism .

- Solvothermal synthesis: React metal salts (e.g., Zn(NO)) with pyrazolone ligands in DMF/water at 120°C to form crystalline frameworks. Characterize porosity via BET analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.